![molecular formula C8H7N3O2 B2412796 3-Ethynyl-6-methyl-5-nitropyridin-2-amine CAS No. 1934865-67-4](/img/structure/B2412796.png)
3-Ethynyl-6-methyl-5-nitropyridin-2-amine
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Overview
Description
3-Ethynyl-6-methyl-5-nitropyridin-2-amine is a chemical compound with the molecular formula C8H7N3O2 . It has a molecular weight of 177.16 .
Molecular Structure Analysis
The InChI code for 3-Ethynyl-6-methyl-5-nitropyridin-2-amine is 1S/C8H7N3O2/c1-3-6-4-7 (11 (12)13)5 (2)10-8 (6)9/h1,4H,2H3, (H2,9,10) .Scientific Research Applications
Chemical Synthesis and Modification 3-Ethynyl-6-methyl-5-nitropyridin-2-amine has been used as a building block in chemical synthesis. A study described the amination of 3-nitropyridine compounds through vicarious nucleophilic substitution reactions, presenting a method for the preparation of various 3- or 4-substituted-2-amino-5-nitropyridines (Bakke et al., 2001). Another study involved the oxidative amination of 3-nitropyridines, resulting in high regioselectivity and providing substituted products like 2-amino-5-nitropyridine (Bakke & Svensen, 2001).
Development of Fluorescent Probes The compound has found use in the development of fluorescent probes. Singh et al. (2020) synthesized 2-aminoethylpyridine-based fluorescent compounds, which showed potential for detecting Fe3+ and Hg2+ ions in aqueous media and biological systems, indicating its application in environmental monitoring and biochemistry (Singh et al., 2020).
Advancements in Drug Solubility Efforts to improve the solubility of drug-like compounds led to the formation of salts from compounds like 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, demonstrating the compound's relevance in enhancing the bioavailability of pharmaceuticals (Machado et al., 2013).
Study of Chemical Structures and Properties The compound has been a subject of structural analysis and property evaluation. Titi et al. (2020) conducted a comprehensive study including X-Ray crystallography and theoretical calculations to understand the geometric parameters and biological activity relevance of related compounds (Titi et al., 2020).
Safety and Hazards
properties
IUPAC Name |
3-ethynyl-6-methyl-5-nitropyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-3-6-4-7(11(12)13)5(2)10-8(6)9/h1,4H,2H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPIKCPYIWYFHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N)C#C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethynyl-6-methyl-5-nitropyridin-2-amine |
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